16-phenoxy tetranor Prostaglandin A2

Vue d'ensemble

Description

16-phenoxy tetranor Prostaglandin A2 is a minor metabolite found in human plasma after intravenous administration of sulprostone , a selective EP3 prostanoid receptor agonist . The biological activity of 16-phenoxy tetranor prostaglandin A2 has not been studied or reported .

Synthesis Analysis

The synthesis of 16-phenoxy tetranor Prostaglandin A2 has not been explicitly detailed in the available resources. It is known to be a metabolite of sulprostone , but the exact process of its synthesis remains unclear.Molecular Structure Analysis

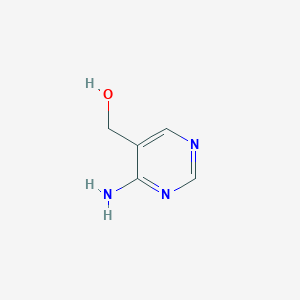

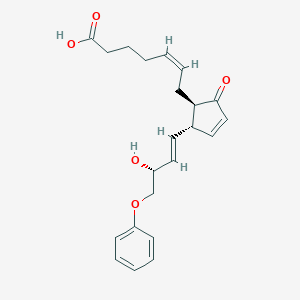

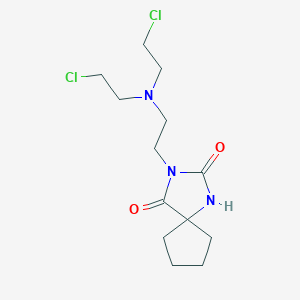

The molecular formula of 16-phenoxy tetranor Prostaglandin A2 is C22H26O5 . Its IUPAC name is (5Z)-7- { (1R,2S)-2- [ (1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxo-3-cyclopenten-1-yl}-5-heptenoic acid . The molecular weight is 370.45 .Physical And Chemical Properties Analysis

The physical and chemical properties of 16-phenoxy tetranor Prostaglandin A2 are not fully detailed in the available resources. It is known that the compound has a molecular weight of 370.45 and a molecular formula of C22H26O5 .Applications De Recherche Scientifique

Application in Pregnancy Termination and Menstrual Induction

- 16-phenoxy tetranor Prostaglandin A2 has been investigated for its efficacy in terminating second-trimester pregnancies. A study by Karim et al. (1978) reported its use via intramuscular injections, noting a high success rate in inducing abortions with minimal side effects (Karim et al., 1978).

- Similarly, Karim et al. (1977) explored its use for menstrual induction, demonstrating its effectiveness in inducing menstruation in cases of delayed menstruation (Karim et al., 1977).

Tissue-Selective Antifertility Effects

- Hess et al. (1977) reported that N-methanesulfonyl 16-phenoxy-ω-tetranor PGE2 is a tissue-selective prostaglandin analogue, displaying higher potency than PGE2 in animal models relevant to antifertility effects (Hess et al., 1977).

Effect on Human Myometrium During Pregnancy

- Rydnert (1986) investigated the pharmacological effect of 16-phenoxy tetranor Prostaglandin A2 on the human myometrium during early pregnancy. The study indicated that the analogue had similar or more pronounced potency compared to natural prostaglandin E2 (Rydnert, 1986).

Development of Tissue-Selective Uterine Stimulants

- Schaaf et al. (1981) synthesized hybrid compounds, including N-(methanesulfonyl)-16-phenoxy-omega-tetranor-PGE2-carboxamide, showing potent, tissue-selective uterine stimulant activity. These findings were confirmed in clinical studies (Schaaf et al., 1981).

Pharmacological Effects in Cardiovascular System

- Banerjee et al. (1985) compared M&B 28,767, a close analogue of 16-phenoxy-omega-tetranor prostaglandin E1, with other prostaglandins for their pharmacological actions in the cardiovascular system. The study highlighted its potential effects on arterial contraction and platelet aggregation (Banerjee et al., 1985).

Safety And Hazards

Orientations Futures

The future directions for research on 16-phenoxy tetranor Prostaglandin A2 are not explicitly stated in the available resources. Given that it is a metabolite of sulprostone and an analog of the antifertility hormone PGF2α , it could potentially be explored in the context of reproductive health and fertility studies.

Propriétés

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARGFWOXPNIAKB-AVZZWIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-phenoxy tetranor Prostaglandin A2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)